2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core substituted with ethyl, fluoro, and methyl groups, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . For this specific compound, the starting materials would include 2-ethyl-5-fluoro-1-methylindole and a suitable carboxylating agent.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of solvents like methanol or ethanol to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1-methyl-1H-indole-3-carboxylic acid
- 5-Fluoro-1-methyl-1H-indole-3-carboxylic acid
- 2-Ethyl-5-fluoro-1H-indole-3-carboxylic acid
Uniqueness
2-Ethyl-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is unique due to the specific combination of substituents on the indole ring. The presence of both ethyl and fluoro groups, along with a carboxylic acid functional group, imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C12H12FNO2 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-ethyl-5-fluoro-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO2/c1-3-9-11(12(15)16)8-6-7(13)4-5-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
UXCBLMVKZGWIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1C)C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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